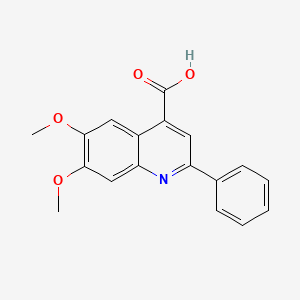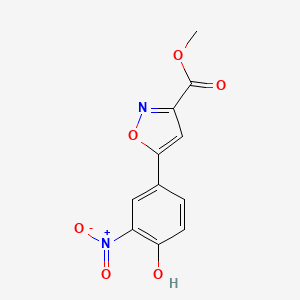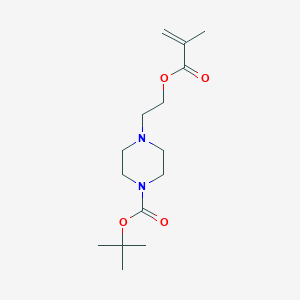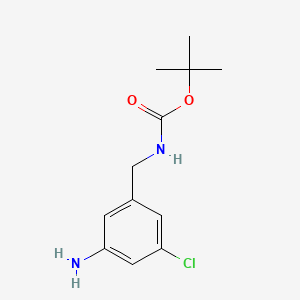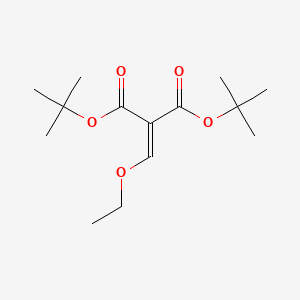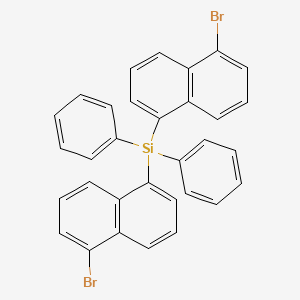
Bis(5-bromo-1-naphthyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-bromo-1-naphthyl)diphenylsilane is an organosilicon compound characterized by the presence of two 5-bromo-1-naphthyl groups and two phenyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-bromo-1-naphthyl)diphenylsilane typically involves the reaction of 5-bromo-1-naphthylmagnesium bromide with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-bromo-1-naphthyl)diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the naphthyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a bis(5-amino-1-naphthyl)diphenylsilane derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a bis(5-phenyl-1-naphthyl)diphenylsilane derivative.
Aplicaciones Científicas De Investigación
Bis(5-bromo-1-naphthyl)diphenylsilane has several applications in scientific research, including:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Material Science: It can be used in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: The compound can serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mecanismo De Acción
The mechanism of action of Bis(5-bromo-1-naphthyl)diphenylsilane depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and its electronic properties play a crucial role in its function as a semiconductor or light-emitting material. In catalysis, the compound’s ability to coordinate with transition metals and facilitate the formation of reactive intermediates is key to its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: A simpler organosilicon compound with two phenyl groups attached to silicon. It lacks the brominated naphthyl groups, making it less versatile for certain applications.
Bis(4-bromophenyl)diphenylsilane: Similar to Bis(5-bromo-1-naphthyl)diphenylsilane but with bromophenyl groups instead of bromonaphthyl groups. This compound may have different electronic and steric properties, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the brominated naphthyl groups, which provide additional sites for functionalization and enhance the compound’s electronic properties. This makes it particularly valuable for applications in organic electronics and material science, where such properties are crucial.
Propiedades
Fórmula molecular |
C32H22Br2Si |
|---|---|
Peso molecular |
594.4 g/mol |
Nombre IUPAC |
bis(5-bromonaphthalen-1-yl)-diphenylsilane |
InChI |
InChI=1S/C32H22Br2Si/c33-29-19-7-17-27-25(29)15-9-21-31(27)35(23-11-3-1-4-12-23,24-13-5-2-6-14-24)32-22-10-16-26-28(32)18-8-20-30(26)34/h1-22H |
Clave InChI |
YQQGEURSUXKUKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=C3C=CC=C4Br)C5=CC=CC6=C5C=CC=C6Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


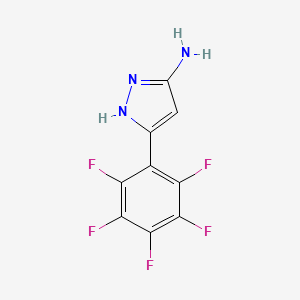
![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
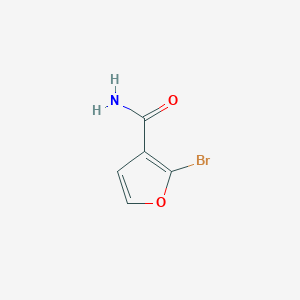

![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)

